Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Description
Chemical Identity and Classification
This compound is a phosphine oxide-based organic compound with the molecular formula C22H21O2P and a molecular weight of 348.38 grams per mole. The compound is registered under Chemical Abstracts Service number 75980-60-8 and carries the European Inventory of Existing Commercial Chemical Substances number 278-355-8. The compound belongs to the class of monoacylphosphine oxide photoinitiators, which are characterized by their ability to generate free radicals upon exposure to ultraviolet light.
The structural configuration of this compound features a central phosphorus atom bonded to two phenyl groups and one 2,4,6-trimethylbenzoyl group through a phosphine oxide linkage. This asymmetric molecular geometry contributes to the compound's unique photochemical properties, allowing it to absorb ultraviolet light efficiently and undergo photolytic decomposition to produce reactive radical species.
The compound exhibits distinct physical characteristics that define its practical applications. It appears as a light yellow to yellow-green crystalline powder with a melting point ranging from 88 to 95 degrees Celsius. The compound demonstrates excellent stability under normal storage conditions but shows incompatibility with strong oxidizing agents. Its refractive index measures 1.475 at 20 degrees Celsius, and it possesses a density of 1.12 grams per cubic centimeter at 25 degrees Celsius.
Table 1: Fundamental Chemical Properties of this compound
Nomenclature and Common Synonyms
The nomenclature of this compound reflects its complex molecular structure and various commercial applications. The International Union of Pure and Applied Chemistry systematic name for this compound is (diphenylphosphoryl)(2,4,6-trimethylphenyl)methanone, which accurately describes the phosphoryl group bonded to two phenyl substituents and a trimethylphenyl methanone moiety.
The compound is known by numerous synonyms and commercial designations across different industries and manufacturers. Common alternative names include (diphenylphosphoryl)(mesityl)methanone, where mesityl refers to the 2,4,6-trimethylphenyl group. The systematic Chemical Abstracts nomenclature designates it as methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl).
Commercial suppliers and manufacturers have developed various trade names and product codes for the compound. These include designations such as Lucirin (BASF), Speedcure (various manufacturers), and Photocure (multiple suppliers). Research institutions and chemical databases employ additional descriptive names such as 2,4,6-trimethylbenzoyl diphenylphosphine oxide and trimethylbenzoyl diphenylphosphine oxide.
The compound's registry in various chemical databases has generated additional nomenclature variations. The MDL number MFCD00192110 provides a unique identifier in the Molecular Design Limited database system. PubChem assigns the substance ID 87558795, while the Reaxys Registry records it under number 5582726.
Table 3: Comprehensive Nomenclature and Registry Information
Industrial and Research Importance
The industrial significance of this compound extends across multiple technological sectors, establishing it as a critical component in modern manufacturing processes. The compound's primary importance lies in its role as a photoinitiator for ultraviolet-cured systems, where it enables rapid polymerization of various monomeric and oligomeric materials upon exposure to ultraviolet radiation.
In the printing industry, this compound has revolutionized ink formulations by providing superior curing characteristics compared to traditional photoinitiators. The compound's broad absorption spectrum and high efficiency enable rapid curing of printing inks, resulting in improved production speeds and enhanced print quality. Its low yellowing properties make it particularly valuable for white and light-colored ink systems where color stability is critical.
The coatings industry has extensively adopted this compound for ultraviolet-cured protective and decorative coatings. The compound's ability to initiate polymerization in thick film applications, combined with its photobleaching characteristics, makes it ideal for demanding coating applications where complete curing throughout the film thickness is essential.
Research applications of this compound have expanded into advanced materials science and nanotechnology. Studies have demonstrated its effectiveness in two-photon polymerization processes for microfabrication applications, where its high radical quantum yield enables the creation of complex three-dimensional microstructures with excellent structural integrity. The compound's photochemical properties have been extensively characterized, revealing efficient singlet-triplet conversion mechanisms that contribute to its high polymerization efficiency.
The dental industry represents a specialized but significant application area for this compound. Research has shown that dental composites incorporating this photoinitiator demonstrate improved polymerization kinetics and degree of conversion compared to traditional camphorquinone-amine systems. Clinical studies have documented enhanced color stability and reduced post-operative sensitivity in dental restorations utilizing this photoinitiator technology.
Table 4: Industrial Applications and Performance Characteristics
Research into the fundamental photochemical mechanisms of this compound has revealed important insights into its operational characteristics. The compound functions through a Norrish Type I mechanism, undergoing α-cleavage upon ultraviolet irradiation to generate both benzoyl and phosphoryl radicals. This dual radical generation capability distinguishes it from many conventional photoinitiators and contributes to its superior polymerization efficiency.
Advanced spectroscopic studies have characterized the compound's photophysical properties in detail, revealing specific absorption maxima and photochemical quantum yields that optimize its performance in various applications. The compound's asymmetric molecular geometry contributes to relaxed selection rules for two-photon absorption, enabling applications in advanced lithographic and microfabrication processes.
Properties
IUPAC Name |
diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHVQBAGLAREND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052502 | |
| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid | |
| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
75980-60-8 | |
| Record name | (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75980-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylbenzoyl diphenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075980608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,4,6-TRIMETHYLBENZOYL DIPHENYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9EIM2D97X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Oxidation of α-Hydroxy(2,4,6-Trimethylbenzyl)Diphenylphosphine Oxide
The oxidation of α-hydroxy(2,4,6-trimethylbenzyl)diphenylphosphine oxide (α-HDPO) represents a foundational method for TPO synthesis. As detailed in , α-HDPO is first prepared by condensing diphenylphosphine oxide (20.0 mmol) with 2,4,6-trimethylbenzaldehyde (40.0 mmol) in toluene at room temperature for 16 hours, yielding a white solid (90% yield). Subsequent oxidation with manganese dioxide (MnO₂) in dichloromethane at ambient temperature for 1 hour produces TPO, with reaction progress monitored via <sup>1</sup>H NMR spectroscopy. The characteristic singlet at δ<sub>H</sub> = 6.798 ppm confirms TPO formation, while δ<sub>H</sub> = 6.687 ppm corresponds to unreacted α-HDPO .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene (α-HDPO), CH₂Cl₂ (oxidation) |
| Temperature | Room temperature |
| Oxidizing Agent | MnO₂ (5.0 equiv) |
| Reaction Time | 16 hours (α-HDPO), 1 hour (oxidation) |
| Yield | 90% (α-HDPO), >95% (oxidation) |
Purification via silica gel chromatography (ethyl acetate/hexane = 1:2) affords TPO with >99% purity, as verified by <sup>13</sup>C NMR (δ<sub>C</sub> = 220.13 ppm, d, J = 15 Hz) . This method’s reliance on mild conditions and straightforward workup makes it suitable for laboratory-scale production.
Triphenylphosphine and Sodium Metal-Mediated Synthesis
A scalable industrial approach involves sodium-mediated deprotonation and acyl chloride coupling . In Example 1 of , sodium metal (0.3 mol) is suspended in toluene under nitrogen, followed by dropwise addition of triphenylphosphine (0.1 mol). After refluxing, phosphorus trichloride (0.05 mol) is introduced to generate a reactive phosphorus intermediate. Subsequent addition of 2,4,6-trimethylbenzoyl chloride (0.15 mol) at 80°C yields a crude phosphine oxide, which is oxidized with 30% hydrogen peroxide to produce TPO.
Critical Process Details
-
Solvent : Toluene or ethylbenzene
-
Temperature : Reflux (110–120°C) for sodium activation, 80°C for acylation
-
Oxidation : H₂O₂ (30%) at 50°C for 2 hours
This method circumvents challenges in intermediate isolation by using triphenylphosphine as a starting material, though it requires careful handling of sodium and phosphorus trichloride. Post-reaction aqueous workup and crystallization from ethanol/water mixtures yield TPO with a melting point of 91–94°C .
One-Pot Synthesis Using Sodium and Ethanol
A breakthrough one-pot methodology ( ) simplifies TPO production by eliminating intermediate purification. Sodium metal (0.15 mol) reacts with ethanol in toluene at 50–70°C to form sodium ethoxide, which subsequently reacts with diphenylphosphine chloride (0.135–0.15 mol) at –10 to 20°C. 2,4,6-Trimethylbenzoyl chloride (0.135–0.16 mol) is then added at 70–90°C, with the entire process completing in 5–10 hours.
Optimized Conditions
| Variable | Range |
|---|---|
| Solvent | Toluene, xylene, or mesitylene |
| Sodium:Ethanol Ratio | 1:1 (molar) |
| Acylation Temperature | 70–90°C |
| Yield | 90.1–92.2% |
The one-pot approach reduces triethylamine hydrochloride waste and distillation steps, achieving a 99.3% purity (HPLC) after crystallization . This method’s efficiency and scalability make it ideal for industrial applications.
Arbuzov-Type Reaction with 2,4,6-Trimethylbenzoyl Chloride
The Arbuzov reaction, briefly noted in , involves direct coupling of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride. While specific details are sparse, analogous procedures typically employ Lewis acids or heat to facilitate phosphorylation. For example, heating equimolar amounts of reactants in dichloromethane with a catalytic base may yield TPO, though this method’s efficiency compared to others remains unclear .
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| α-HDPO Oxidation | Mild conditions, high purity | Multi-step, MnO₂ removal | 90% |
| Triphenylphosphine Route | Scalable, avoids intermediates | Hazardous reagents (Na, PCl₃) | 90–92% |
| One-Pot Synthesis | Streamlined, low waste | High-temperature steps | 90–92% |
| Arbuzov Reaction | Theoretical simplicity | Undocumented efficiency | N/A |
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide primarily undergoes photochemical reactions due to its role as a photoinitiator. Upon exposure to UV light, it decomposes to generate reactive radicals that initiate polymerization reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Photochemical Reactions: UV light is the primary reagent, and the reaction conditions typically involve exposure to UV light sources in the presence of monomers or oligomers.
Oxidation Reactions: Strong oxidizing agents, such as hydrogen peroxide or peracetic acid, can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride can be employed in specific scenarios.
Major Products Formed
The major products formed from the photochemical reactions of this compound are polymerized materials, such as cured coatings, inks, and adhesives. In oxidation reactions, the products can include oxidized derivatives of the compound, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Photoinitiator in Polymerization
Overview : TPO is primarily used as a photoinitiator in UV-curable systems. It facilitates the polymerization of various resins, leading to the formation of solid films upon exposure to UV light.
Key Applications :
- Screen Printing Inks : TPO is widely used in screen printing inks due to its ability to cure effectively on various substrates without yellowing.
- Offset and Flexographic Printing Inks : Its low odor and high efficiency make it suitable for these applications, ensuring high-quality prints.
- Wood Coatings : TPO provides excellent adhesion and durability in wood finishes, contributing to aesthetic and protective qualities.
Performance Characteristics
TPO has demonstrated superior performance characteristics compared to traditional photoinitiators such as camphorquinone (CQ). The following table summarizes the comparative performance metrics:
| Property | TPO | CQ/Amine System |
|---|---|---|
| Curing Efficiency | Higher | Lower |
| Color Stability | Excellent | Moderate |
| Depth of Cure | Lower | Higher |
| Rate of Polymerization | Higher | Moderate |
| Odor Emission | Low | Moderate |
Case Study 1: UV-Curable Adhesives
A study evaluated the use of TPO in UV-curable adhesives. The results indicated that TPO provided a faster curing rate and better adhesion properties compared to other initiators. The study highlighted its effectiveness in formulations containing moisture, which is critical for certain applications.
Case Study 2: Coating Applications
Research conducted on coatings containing TPO revealed that the compound could be fully cured on surfaces with high titanium dioxide content. The coatings exhibited minimal yellowing over time and maintained their clarity, making them ideal for aesthetic applications.
Other Notable Uses
Beyond printing and coatings, TPO serves additional roles:
- Adhesives and Sealants : Its ability to cure quickly under UV light makes it suitable for various adhesive formulations.
- Fine Chemicals : TPO is employed as a reagent in synthetic pathways for producing other chemical intermediates.
- Medical Applications : Recent studies have explored its use in biomedical devices where UV curing is essential for creating biocompatible coatings.
Mechanism of Action
The mechanism of action of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide involves the absorption of UV light, leading to the cleavage of the phosphine oxide bond. This generates reactive radicals, specifically benzoyl and phosphinoyl radicals, which initiate the polymerization of monomers. The radicals react with the monomers, forming a polymer chain through a series of propagation steps. The process continues until termination occurs, resulting in a crosslinked polymer network .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
TPO belongs to the acylphosphine oxide family, which includes derivatives with varying substituents:
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) : Contains two 2,4,6-trimethylbenzoyl groups, increasing molar absorptivity but reducing solubility in polar solvents .
- Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate : Replaces one phenyl group with an ethyl group, improving solubility in hydrophobic matrices .
Absorption Characteristics
The absorption profiles of acylphosphine oxides determine their suitability for specific light sources:
TPO’s broad absorption range enables compatibility with 405-nm LEDs and mercury lamps, whereas BAPO is better suited for thick resins due to deeper penetration at 370 nm . LAP’s peak at 405 nm aligns with low-cytotoxicity biomedical applications but requires polar solvents .
Photopolymerization Efficiency
- TPO: Achieves >90% monomer conversion in methacrylate systems within seconds, outperforming CQ in speed and depth .
- BAPO : Generates more radicals per molecule due to dual acyl groups, enhancing curing efficiency in opaque resins .
- LAP : Slower polymerization kinetics but preferred for cell-laden hydrogels due to minimal cytotoxicity .
Solubility and Cytotoxicity
| Parameter | TPO | BAPO | LAP |
|---|---|---|---|
| Solubility | Moderate in acrylates | Low in polar solvents | High in water/PEG |
| Cytotoxicity | Moderate | High | Low |
| Key Limitation | - | Poor solubility | Limited to polar matrices |
TPO balances solubility in acrylate resins with acceptable toxicity, making it versatile for industrial use . LAP’s biocompatibility is ideal for medical devices but restricts formulation flexibility .
Biological Activity
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (commonly referred to as TPO) is a photoinitiator widely used in polymerization processes, particularly in the fields of dental materials and 3D printing. Its biological activity has garnered attention due to its applications in various medical and industrial contexts. This article provides a comprehensive overview of TPO's biological activity, including toxicity assessments, cellular responses, and its role in photopolymerization.
TPO is a phosphine oxide with the chemical formula . It is characterized by its ability to generate free radicals upon exposure to UV light, which initiates polymerization reactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21O2P |
| Molecular Weight | 350.38 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
Toxicity Studies
TPO's toxicity has been evaluated through various studies, revealing important insights into its safety profile:
-
Acute Toxicity:
- In an OECD TG 401 study, TPO was administered orally to SD rats at doses of 1000 and 5000 mg/kg body weight. No mortality or significant clinical signs were observed, indicating an LD50 greater than 5000 mg/kg .
- Dermal exposure studies showed low acute toxicity with an LD50 greater than 2000 mg/kg .
- Repeated Dose Toxicity:
- Genotoxicity:
Cellular Responses
Research has indicated that TPO can influence cellular behavior in various contexts:
-
Photoinitiation in Dental Materials:
TPO is commonly used in dental resins for light-curing applications. Studies have shown that the presence of TPO enhances the mechanical properties of cured materials while maintaining acceptable levels of cytotoxicity . -
Cell Viability and Proliferation:
In experiments involving bioinks for 3D printing, TPO concentrations were found to affect cell viability significantly. A concentration of 3% w/v relative to the polymer was optimal for maintaining high fibroblast viability (>90%) over extended periods . -
Oxidative Stress:
The generation of reactive oxygen species (ROS) during photopolymerization processes can lead to oxidative stress, impacting cell growth negatively. This phenomenon highlights the importance of controlling exposure times and intensities during applications involving TPO .
Case Study 1: Dental Applications
In a study evaluating the cytotoxic effects of various photoinitiators used in dental adhesives, TPO was compared against other initiators like Irgacure 819. Results indicated that while all tested initiators exhibited some level of cytotoxicity, TPO demonstrated a favorable balance between effective polymerization and lower cytotoxicity levels compared to its counterparts .
Case Study 2: Additive Manufacturing
TPO's role in additive manufacturing has been extensively studied. In one investigation, researchers assessed the mechanical properties and biocompatibility of printed structures using TPO as a photoinitiator. The findings suggested that optimizing TPO concentration could enhance both the structural integrity and biological compatibility of printed constructs, making them suitable for biomedical applications .
Q & A
Q. What are the standard methods for synthesizing and characterizing diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide?
Methodological Answer:
- Synthesis: The compound is typically synthesized via nucleophilic substitution reactions involving phosphine oxide precursors and acyl chlorides. Key steps include strict anhydrous conditions and temperature control (88–92°C melting range) to prevent side reactions (https://chat.openai.com/evidence#6 ).
- Characterization: Use Fourier-transform infrared spectroscopy (FTIR) to confirm the P=O stretch (~1190 cm⁻¹) and UV-Vis spectroscopy to assess absorption maxima (~380 nm, relevant for photoinitiation). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>97%), while nuclear magnetic resonance (NMR) verifies structural integrity (e.g., aromatic proton regions in ¹H NMR) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of powder .
- Storage: Store in airtight, light-resistant containers at room temperature (20–25°C) to prevent degradation. Label containers with hazard warnings (e.g., "Reproductive Toxicity" per ECHA classification) .
- Waste Disposal: Treat as hazardous waste. Incinerate at high temperatures (>1000°C) with scrubbing systems to neutralize phosphine oxide byproducts .
Advanced Research Questions
Q. How can researchers optimize the photoinitiation efficiency of this compound in anaerobic polymerization systems?
Methodological Answer:
- Co-initiator Systems: Combine with hydrogen donors like (TMS)₃SiH (2% w/w) to enhance radical generation under oxygen-free conditions. Monitor polymerization kinetics via real-time infrared (RT-IR) spectroscopy to track double-bond conversion rates .
- Wavelength Optimization: Use UV-A light (365 nm) for deeper curing in thick resins. For dental composites, dual-wavelength systems (385 nm + 405 nm) improve depth of cure by 15–20% compared to monowave setups .
Q. How should researchers address contradictions in cytotoxicity data for this compound in biomedical applications?
Methodological Answer:
- Dose-Response Studies: Conduct in vitro assays (e.g., ISO 10993-5) using human gingival fibroblasts. Test concentrations ≤0.1% w/w to align with non-cytotoxic thresholds reported in dental materials .
- Leachate Analysis: Use HPLC-MS to quantify residual unreacted photoinitiator in polymerized matrices. Post-curing with UV light for 60 seconds reduces leachable residues by 90% .
Q. What experimental strategies can compare the efficiency of this compound with germanium-based photoinitiators?
Methodological Answer:
- Benchmarking Metrics: Measure quantum yield of radical generation using laser flash photolysis. For example, this compound exhibits a quantum yield of 0.8, outperforming germanium-based analogs (0.5–0.6) under UV-A .
- Polymerization Depth: Compare via ISO 4049 scraping tests in dimethacrylate resins. This compound achieves 4.2 mm curing depth at 1% w/w loading, while germanium-based initiators require 2% w/w for similar performance .
Q. What are the implications of its classification as a Substance of Very High Concern (SVHC) for reproductive toxicity?
Methodological Answer:
- Regulatory Compliance: Adopt alternatives like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) in EU-funded projects to avoid SVHC restrictions. Document risk assessments per REACH Annex XIV .
- Mitigation in Labs: Implement engineering controls (e.g., glove boxes) and biomonitoring for lab personnel handling >10 g/day .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
